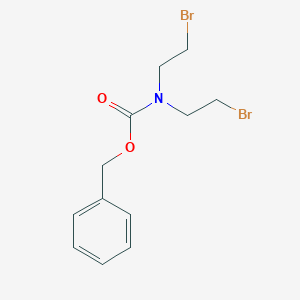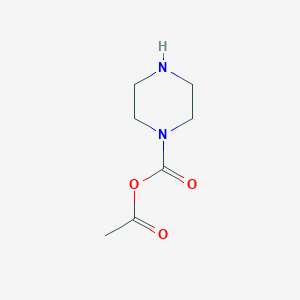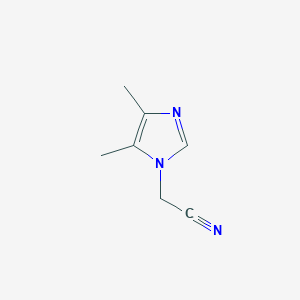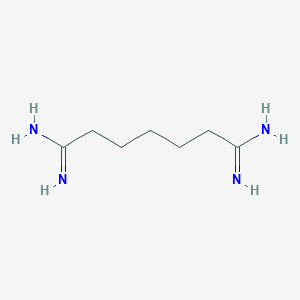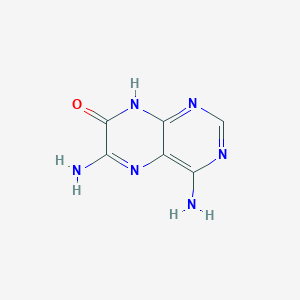![molecular formula C8H13NO2 B070237 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one CAS No. 186090-08-4](/img/structure/B70237.png)
7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one is a heterocyclic compound that features a unique structure combining a pyrrole ring and an oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one typically involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is usually carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . The reaction conditions often include heating under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-1,2-oxazin-6-ones: These compounds share a similar oxazine ring structure and have varied biological activities, including antimicrobial and anticancer properties.
Pyrrolopyrazines: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities, such as antiviral and antifungal effects.
Uniqueness
What sets 7-Methyltetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6(7H)-one apart is its specific combination of a pyrrole ring and an oxazine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
186090-08-4 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
7-methyl-1,3,4,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-6-one |
InChI |
InChI=1S/C8H13NO2/c1-6-4-7-5-11-3-2-9(7)8(6)10/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
PJVADNXBKVWEQP-UHFFFAOYSA-N |
SMILES |
CC1CC2COCCN2C1=O |
Kanonische SMILES |
CC1CC2COCCN2C1=O |
Synonyme |
6H-Pyrrolo[2,1-c][1,4]oxazin-6-one, hexahydro-7-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


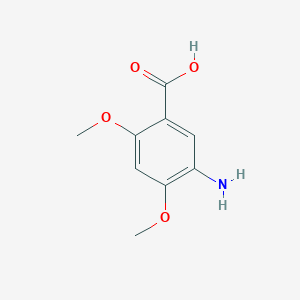
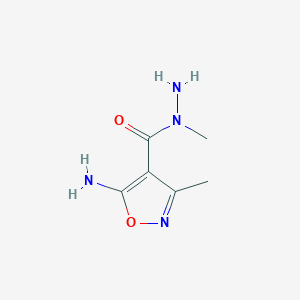


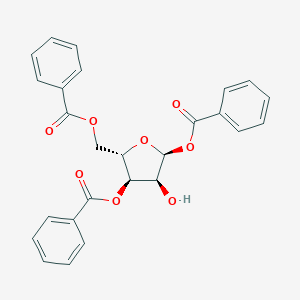
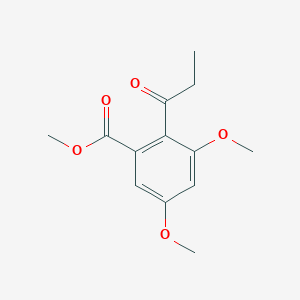
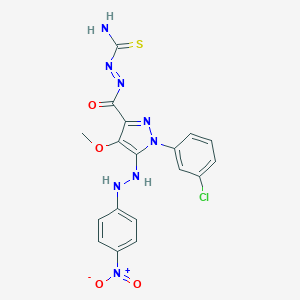
![Ethanone, 2-fluoro-1-[4-(trifluoromethyl)phenyl]- (9CI)](/img/structure/B70170.png)
